molecular formula C12H16 B1249143 5-Ortho-tolylpentene CAS No. 42946-77-0

5-Ortho-tolylpentene

Cat. No.: B1249143
CAS No.: 42946-77-0
M. Wt: 160.25 g/mol
InChI Key: OUCFBYVNDQNAHD-UHFFFAOYSA-N
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Description

2-(pent-4-enyl)toluene is an alkenyltoluene.

Scientific Research Applications

Poly(ortho esters): Synthesis and Applications

Poly(ortho esters) have evolved through various families, with POE IV being the most commercially viable due to its versatile synthesis, allowing control over mechanical, thermal properties, and drug release rates. These polymers are stable at room temperature and undergo surface erosion, ensuring controlled drug release and neutral pH maintenance within the matrix. They find applications in treating post-surgical pain, osteoarthritis, ophthalmic diseases, and delivering proteins including DNA. Block copolymers of poly(ortho ester) and poly(ethylene glycol) are also being explored for drug delivery and tumor targeting (Heller et al., 2002).

Molecular Insights on Cyclic Peptide Nanotube-Mediated Drug Transportation

Cyclic peptide nanotubes (CPNs) have shown potential in drug delivery. A study on CPN composed of (Trp-d-Leu)4-Gln-d-Leu for transporting the antitumor drug 5-fluorouracil demonstrated that ortho-CPN is the most stable nanotube. Computational studies revealed that 5-FU transportation through CPNs involves hopping through potential energy minima along subunits, driven by hydrophobic interactions and hydrogen bonding. This study provides insight into the transportation mechanisms of CPNs, which is crucial for drug delivery applications (Liu et al., 2010).

Synthesis of Phenanthrenes via Palladium-Catalyzed Reaction

A novel synthesis method for phenanthrenes involves the reaction of ortho-substituted aryl iodides and diphenyl- or alkylphenylacetylenes using palladium and norbornene as catalysts. The reaction's outcome is influenced by the steric effect of the ortho substituent in the aryl iodide. This method opens new avenues for synthesizing complex organic compounds, which can have various applications in medicinal chemistry and material science (Catellani et al., 2001).

Cytotoxic Activity of Thiosemicarbazones

Thiosemicarbazones, including N(4)-ortho-tolyl derivatives, have been studied for their cytotoxicity against glioma cells. These compounds show significant cytotoxic activity, suggesting their potential as therapeutic agents for treating malignant gliomas. The study of these compounds contributes to understanding the structure-activity relationship, which is crucial for developing new anticancer drugs (Lessa et al., 2010).

Ocular Delivery using Poly(ortho esters)

Poly(ortho esters) were investigated for delivering 5-fluorouracil, an antiproliferative agent, as an adjunct to glaucoma filtering surgery. These polymers demonstrated excellent biocompatibility and effective maintenance of low intraocular pressure, indicating their potential in ocular drug delivery systems (Heller, 2005).

Properties

IUPAC Name

1-methyl-2-pent-4-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-3-4-5-9-12-10-7-6-8-11(12)2/h3,6-8,10H,1,4-5,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCFBYVNDQNAHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446728
Record name 5-ortho-tolylpentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42946-77-0
Record name 5-ortho-tolylpentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using the equipment and procedure described in Example I a run was made using an alloy of 0.1% sodium and 0.1% potassium based on the weight of the xylene and another run with the same alloy was made adding 0.09% TMEDA. Both runs were made using butadiene having 155 ppm water which decreased activity but the effect of the amine cocatalyst is indicated by a trans:cis ratio 2.11 compared to 1.35 for the alloy alone, and by cumulative yield of 59.7% 5-OTP compared to 40% for the alloy alone. Other examples are listed in Table I.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The synthesis of 2,6-NDC typically includes several steps. In a typical synthesis, orthoxylene and butadiene are reacted over an alkali metal or other catalyst to yield a 5-orthotolyl pentene (5-OTP) alkenylation product. The 5-OTP is then cyclized over an acid catalyst to yield 1,5 dimethyltetralin (1,5-DMT). The 1,5 DMT is dehydrogenated over a noble metal or other dehydrogenation catalyst to yield 1,5 dimethylnaphthalene (1,5-DMN), which is subsequently isomerized to produce 2,6-DMN.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the catalytic cyclization of 5-ortho-tolylpentene in the production of PEN?

A: The catalytic cyclization of this compound is a crucial step in synthesizing 1,5-dimethyltetralin (1,5-DMT) []. 1,5-DMT is a vital intermediate in the production of 2,6-dimethylnaphthalene (2,6-DMN), which is then used to create polyethylene naphthalate (PEN) []. PEN is a high-performance plastic known for its superior properties, making this synthesis pathway highly relevant for industrial applications.

Q2: How does the choice of catalyst impact the conversion of this compound to 1,5-dimethyltetralin?

A: The study by [] demonstrated that H-beta zeolite exhibits superior catalytic activity and selectivity for converting this compound to 1,5-dimethyltetralin compared to H-USY zeolite, another catalyst mentioned in several patents. H-beta zeolite achieved 100% selectivity to 1,5-DMT at temperatures below 140°C, while minimizing the formation of undesirable byproducts like other DMT isomers and polymers []. This enhanced performance is attributed to H-beta's unique microcrystallite structure, characterized by a large external surface area, mesopores, and optimal acidic strength [].

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